1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its unique structure, which includes a butoxy group, a fluorine atom on the phenyl ring, and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-butoxy-5-fluorobenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to facilitate the acylation process.
Procedure: The 3-butoxy-5-fluorobenzene is reacted with trifluoroacetic anhydride in a suitable solvent like dichloromethane at low temperatures (0-5°C). The reaction mixture is then gradually warmed to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain precise control over reaction conditions.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanol.
Oxidation: 1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroacetic acid.
Scientific Research Applications
1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
- 1-(3-Butoxyphenyl)-2,2,2-trifluoroethanone
- 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone
- 1-(3-Butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine, chlorine) on the phenyl ring.
- Reactivity: Variations in reactivity due to electronic effects of the substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties.
1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(3-butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c1-2-3-4-18-10-6-8(5-9(13)7-10)11(17)12(14,15)16/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDUOZBCVLOOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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